molecular formula C28H25N5O2S B5426723 2-METHYL-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE

2-METHYL-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B5426723
M. Wt: 495.6 g/mol
InChI Key: BYBBXWZZASZXKA-UHFFFAOYSA-N
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Description

2-METHYL-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a phthalazine moiety, and a pyridine ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the phthalazine core, the introduction of the sulfonamide group, and the attachment of the pyridine ring. Common synthetic routes may include:

    Formation of the Phthalazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This can be achieved through sulfonation reactions using reagents like sulfonyl chlorides.

    Attachment of the Pyridine Ring: This step may involve nucleophilic substitution reactions or coupling reactions using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-METHYL-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a ligand for studying protein interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-METHYL-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group may interact with enzymes or receptors, modulating their activity. The phthalazine and pyridine rings can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE: can be compared with other sulfonamide-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the phthalazine and pyridine rings, along with the sulfonamide group, makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-5-[4-(2-methylanilino)phthalazin-1-yl]-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O2S/c1-19-9-3-6-13-25(19)31-28-24-12-5-4-11-23(24)27(32-33-28)21-15-14-20(2)26(17-21)36(34,35)30-18-22-10-7-8-16-29-22/h3-17,30H,18H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBBXWZZASZXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4C)S(=O)(=O)NCC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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